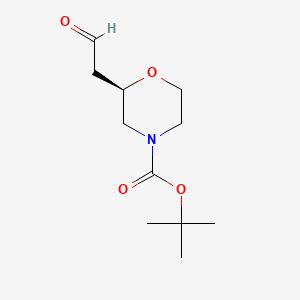

(R)-N-Boc-2-(2-Oxoethyl)morpholine

Descripción general

Descripción

®-N-Boc-2-(2-Oxoethyl)morpholine is a heterocyclic organic compound that features a morpholine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and an oxoethyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its structural features and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-Boc-2-(2-Oxoethyl)morpholine typically involves the following steps:

Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with ethylene oxide under basic conditions.

Introduction of the Boc Protecting Group: The morpholine ring is then treated with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to introduce the Boc protecting group.

Addition of the Oxoethyl Group: The final step involves the introduction of the oxoethyl group through a nucleophilic substitution reaction. This can be achieved by reacting the Boc-protected morpholine with an appropriate oxoethyl halide under basic conditions.

Industrial Production Methods

Industrial production of ®-N-Boc-2-(2-Oxoethyl)morpholine follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Análisis De Reacciones Químicas

Types of Reactions

®-N-Boc-2-(2-Oxoethyl)morpholine undergoes various chemical reactions, including:

Oxidation: The oxoethyl group can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The oxoethyl group can be reduced to form alcohols or other reduced derivatives.

Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine, which can then undergo further substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: The Boc group can be removed using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Free amines or other substituted derivatives.

Aplicaciones Científicas De Investigación

®-N-Boc-2-(2-Oxoethyl)morpholine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: It serves as a precursor for the synthesis of biologically active compounds that can be used in drug discovery and development.

Medicine: It is used in the synthesis of potential therapeutic agents, including enzyme inhibitors and receptor modulators.

Industry: It is employed in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of ®-N-Boc-2-(2-Oxoethyl)morpholine depends on its specific application. In medicinal chemistry, it may act as a prodrug that releases the active compound upon metabolic conversion. The molecular targets and pathways involved vary based on the specific derivative or application.

Comparación Con Compuestos Similares

Similar Compounds

®-N-Boc-3-(2-Oxoethyl)morpholine: Similar structure but with the oxoethyl group at a different position.

N-Boc-2-(2-Oxoethyl)piperidine: Similar structure but with a piperidine ring instead of a morpholine ring.

N-Boc-2-(2-Oxoethyl)pyrrolidine: Similar structure but with a pyrrolidine ring instead of a morpholine ring.

Uniqueness

®-N-Boc-2-(2-Oxoethyl)morpholine is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in the synthesis of specific target molecules in medicinal and organic chemistry.

Actividad Biológica

(R)-N-Boc-2-(2-Oxoethyl)morpholine is a morpholine derivative that has garnered attention for its potential biological activities. Morpholine compounds are known for their diverse pharmacological properties, making them valuable in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a morpholine ring with a Boc (tert-butyloxycarbonyl) protecting group and an oxoethyl side chain. The molecular formula is C10H17NO3, and its CAS number is 1257853-70-5. The structural formula can be represented as follows:

Research indicates that this compound exhibits biological activity through several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes, which may contribute to its pharmacological effects. For instance, studies suggest it could act on enzymes involved in neurotransmitter metabolism.

- Receptor Modulation : The compound may interact with various receptors in the central nervous system (CNS), potentially influencing neurotransmission and offering therapeutic benefits for neurological disorders.

Biological Activity

The biological activities of this compound have been explored in various studies:

- Antimicrobial Activity : Preliminary studies have indicated that morpholine derivatives possess antimicrobial properties. This compound was tested against several bacterial strains, showing promising inhibitory effects.

- Neuroprotective Effects : Research has highlighted the potential neuroprotective effects of this compound, particularly in models of neurodegenerative diseases such as Alzheimer's disease. Its ability to modulate neurotransmitter levels may play a role in protecting neuronal cells from damage.

- Antitumor Activity : Some studies have explored the cytotoxic effects of this compound on cancer cell lines, suggesting that it may inhibit cell proliferation and induce apoptosis in specific cancer types.

Case Studies

Several case studies have demonstrated the efficacy of this compound:

- Study 1 : A study published in Journal of Medicinal Chemistry investigated the compound's ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. The results showed that this compound inhibited AChE with an IC50 value of 25 µM, indicating moderate potency.

- Study 2 : In a separate study focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL, respectively.

Data Table: Biological Activity Summary

Propiedades

IUPAC Name |

tert-butyl (2R)-2-(2-oxoethyl)morpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-5-7-15-9(8-12)4-6-13/h6,9H,4-5,7-8H2,1-3H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEPDBSLMMIBFBX-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(C1)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCO[C@@H](C1)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70657767 | |

| Record name | tert-Butyl (2R)-2-(2-oxoethyl)morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257853-70-5 | |

| Record name | tert-Butyl (2R)-2-(2-oxoethyl)morpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.